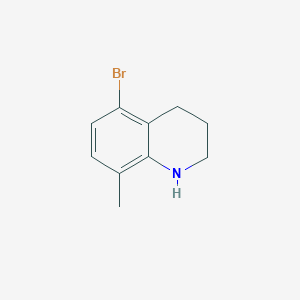![molecular formula C38H38N4 B1518661 (12Z)-11,14-Di(propan-2-yl)-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene](/img/structure/B1518661.png)
(12Z)-11,14-Di(propan-2-yl)-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(12Z)-11,14-Di(propan-2-yl)-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene is a complex organic compound with a molecular formula of C38H38N4. This compound is known for its unique structure, which includes benzimidazole and ethanoanthracene moieties. It is typically found in a white to off-white powder form and is sensitive to air and moisture .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (12Z)-11,14-Di(propan-2-yl)-4,11,14,21-tetrazanonacyclo[226602,2304,1205,10013,21015,20025,30031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene involves multiple stepsThe reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture sensitivity .
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized chemical plants equipped with advanced synthesis and purification technologies. The process involves large-scale reactions under controlled conditions to ensure high yield and purity. The final product is usually obtained through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
(12Z)-11,14-Di(propan-2-yl)-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; often in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines; often in polar aprotic solvents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
科学的研究の応用
(12Z)-11,14-Di(propan-2-yl)-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
作用機序
The mechanism of action of (12Z)-11,14-Di(propan-2-yl)-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, modulating their activity. The ethanoanthracene structure contributes to the compound’s stability and binding affinity .
類似化合物との比較
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- Tetrakis(dimethylamino)ethylene
Uniqueness
(12Z)-11,14-Di(propan-2-yl)-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene stands out due to its unique combination of benzimidazole and ethanoanthracene moieties. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C38H38N4 |
|---|---|
分子量 |
550.7 g/mol |
IUPAC名 |
(12Z)-11,14-di(propan-2-yl)-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene |
InChI |
InChI=1S/C38H38N4/c1-23(2)41-33-19-11-9-17-31(33)39-21-29-30(22-40-32-18-10-12-20-34(32)42(24(3)4)38(40)37(39)41)36-27-15-7-5-13-25(27)35(29)26-14-6-8-16-28(26)36/h5-20,23-24,29-30,35-36H,21-22H2,1-4H3/b38-37- |
InChIキー |
MQDAPFBOMMZQEQ-DTTHWBISSA-N |
異性体SMILES |
CC(C)N\1C2=CC=CC=C2N3/C1=C/4\N(CC5C(C3)C6C7=CC=CC=C7C5C8=CC=CC=C68)C9=CC=CC=C9N4C(C)C |
正規SMILES |
CC(C)N1C2=CC=CC=C2N3C1=C4N(CC5C(C3)C6C7=CC=CC=C7C5C8=CC=CC=C68)C9=CC=CC=C9N4C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid](/img/structure/B1518583.png)


![2-Methyl-3-[(3-methylbutan-2-yl)amino]benzoic acid](/img/structure/B1518588.png)
![4-{[1-(2,5-Dimethylphenyl)ethyl]amino}-3-methylbenzoic acid](/img/structure/B1518589.png)

![[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane](/img/structure/B1518591.png)

![(2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B1518595.png)




